molecular formula C10H10FNO2 B13053846 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B13053846
M. Wt: 195.19 g/mol
InChI Key: LQZLLNRUCUCWRB-UHFFFAOYSA-N
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Description

1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an amino group, a fluorine atom, and a carboxylic acid group attached to the indene ring system

Preparation Methods

The synthesis of 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the indene ring system, which can be achieved through cyclization reactions of suitable precursors.

    Amination: The amino group is introduced through nucleophilic substitution reactions using reagents like ammonia or amines.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and optimized reaction conditions.

Chemical Reactions Analysis

1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or fluorine groups are replaced by other nucleophiles.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylates or alcohols.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like water, ethanol, or dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with other similar compounds, such as:

    1-amino-2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.

    5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the amino group, which may affect its interaction with biological targets and its chemical properties.

    1-amino-5-fluoro-1H-indene-1-carboxylic acid: Lacks the dihydro component, which may influence its stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

1-amino-5-fluoro-2,3-dihydroindene-1-carboxylic acid

InChI

InChI=1S/C10H10FNO2/c11-7-1-2-8-6(5-7)3-4-10(8,12)9(13)14/h1-2,5H,3-4,12H2,(H,13,14)

InChI Key

LQZLLNRUCUCWRB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C1C=C(C=C2)F)(C(=O)O)N

Origin of Product

United States

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